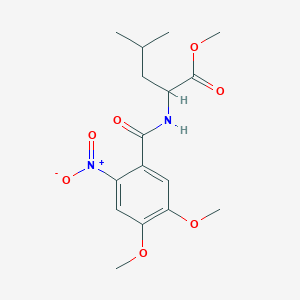![molecular formula C17H18N4O6S B3977850 N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3977850.png)
N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide
Descripción general
Descripción
N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell growth, differentiation, and proliferation. Overexpression or mutation of EGFR has been linked to various cancers, including lung, breast, and colon cancer. Therefore, AG1478 has been extensively studied as a potential therapeutic agent for cancer treatment.
Mecanismo De Acción
N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide inhibits EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the phosphorylation of downstream signaling molecules, which are involved in cell growth and proliferation. As a result, N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide can induce cell cycle arrest and apoptosis in cancer cells that overexpress EGFR.
Biochemical and Physiological Effects:
N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide has been shown to have several biochemical and physiological effects in cancer cells. In vitro studies have shown that N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide can induce cell cycle arrest and apoptosis in cancer cells that overexpress EGFR. In vivo studies have also shown that N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide can inhibit tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it specifically targets EGFR tyrosine kinase activity, which is overexpressed in many types of cancer. However, one limitation is that it may not be effective in all types of cancer, as some tumors may not overexpress EGFR. Another limitation is that it may have off-target effects on other kinases, which could affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide in animal models and human clinical trials. This will provide important information on the safety and efficacy of N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide as a potential therapeutic agent for cancer treatment. Additionally, future studies could investigate the combination of N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide with other cancer therapies to improve treatment outcomes. Finally, future studies could investigate the potential use of N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide in other diseases that involve EGFR signaling, such as inflammatory bowel disease and psoriasis.
Aplicaciones Científicas De Investigación
N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide has been extensively studied in scientific research as a potential therapeutic agent for cancer treatment. In vitro studies have shown that N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide can inhibit the growth and proliferation of cancer cells that overexpress EGFR. In vivo studies have also shown that N~1~-[4-(acetylamino)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide can inhibit tumor growth and metastasis in animal models of cancer.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-methylsulfonyl-2-nitroanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6S/c1-11(22)19-12-3-5-13(6-4-12)20-17(23)10-18-15-8-7-14(28(2,26)27)9-16(15)21(24)25/h3-9,18H,10H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTADJUAOFMTJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CNC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-3-nitro-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B3977768.png)
![6-fluoro-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-2-pyrimidin-5-ylquinoline-4-carboxamide](/img/structure/B3977774.png)
![N~1~-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide](/img/structure/B3977779.png)

![N-[4-(3-pyridinyloxy)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxamide](/img/structure/B3977788.png)
![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B3977792.png)

![5-[3'-(4-methylphenyl)-1'-phenyl-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B3977814.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3977827.png)
![ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3977837.png)
![8-methyl-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3977841.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-nitrophenyl)butanamide](/img/structure/B3977843.png)
![3-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B3977854.png)
